molecular formula C20H21NO3S2 B2512601 5-(Butylthio)-2-phenyl-4-tosyloxazole CAS No. 850925-94-9

5-(Butylthio)-2-phenyl-4-tosyloxazole

Cat. No.: B2512601
CAS No.: 850925-94-9
M. Wt: 387.51
InChI Key: MHOQNSRHBNKALX-UHFFFAOYSA-N
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Description

5-(Butylthio)-2-phenyl-4-tosyloxazole: is an organic compound that belongs to the oxazole family This compound is characterized by the presence of a butylthio group at the 5-position, a phenyl group at the 2-position, and a tosyl group at the 4-position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Butylthio)-2-phenyl-4-tosyloxazole typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Introduction of the Butylthio Group: The butylthio group can be introduced via nucleophilic substitution reactions using butylthiol and a suitable leaving group.

    Attachment of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions.

    Addition of the Tosyl Group: The tosyl group can be added using tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The butylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding dihydro derivatives.

    Substitution: The phenyl and tosyl groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

    Substitution: Common reagents include halides, acids, and bases, depending on the specific substitution reaction.

Major Products Formed:

    Sulfoxides and Sulfones: From oxidation of the butylthio group.

    Dihydro Derivatives: From reduction of the oxazole ring.

    Substituted Derivatives: From various substitution reactions involving the phenyl and tosyl groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique functional groups.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Biological Probes: The compound can be used in the development of probes for studying biological processes.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Butylthio)-2-phenyl-4-tosyloxazole involves interactions with molecular targets through its functional groups. The butylthio group can interact with thiol-containing enzymes, while the phenyl and tosyl groups can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

  • 5-(Butylthio)-2-phenyl-4-methyloxazole
  • 5-(Butylthio)-2-phenyl-4-chloroxazole
  • 5-(Butylthio)-2-phenyl-4-nitrooxazole

Comparison:

  • Uniqueness: The presence of the tosyl group in 5-(Butylthio)-2-phenyl-4-tosyloxazole imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets.
  • Functional Group Effects: The tosyl group can enhance the compound’s solubility and stability compared to other similar compounds with different substituents.

Properties

IUPAC Name

5-butylsulfanyl-4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S2/c1-3-4-14-25-20-19(21-18(24-20)16-8-6-5-7-9-16)26(22,23)17-12-10-15(2)11-13-17/h5-13H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOQNSRHBNKALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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